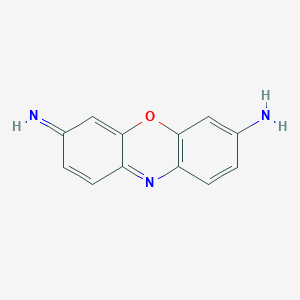
3H-Phenoxazin-7-amine, 3-imino-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Phenoxazin-7-amine, 3-imino- is a chemical compound with the molecular formula C12H9N3O. It is a derivative of phenoxazine, a heterocyclic compound that has garnered significant interest due to its diverse applications in various fields, including material science, organic electronics, and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Phenoxazin-7-amine, 3-imino- typically involves the reaction of phenoxazine with an aromatic amine in the presence of a coupling agent such as periodic acid . This method allows for the formation of the imino group at the 3-position of the phenoxazine ring. The reaction conditions often include the use of solvents like methanol and the presence of catalysts to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of 3H-Phenoxazin-7-amine, 3-imino- follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Analyse Des Réactions Chimiques
Types of Reactions
3H-Phenoxazin-7-amine, 3-imino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the imino group to an amino group, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of phenoxazine derivatives with different functional groups, while reduction can yield amino-substituted phenoxazines .
Applications De Recherche Scientifique
3H-Phenoxazin-7-amine, 3-imino- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing various organic compounds and materials.
Biology: The compound has been studied for its potential biological activities, including antioxidant and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 3H-Phenoxazin-7-amine, 3-imino- involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound can interact with DNA and proteins, leading to the inhibition of cancer cell growth or the disruption of viral replication. The exact pathways and targets depend on the specific application and the structural modifications of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenothiazine: Similar in structure to phenoxazine, phenothiazine derivatives also exhibit diverse biological activities and are used in medicinal chemistry.
Phenoxazine Derivatives: Various derivatives of phenoxazine, such as actinomycin D, have been studied for their pharmacological properties.
Uniqueness
3H-Phenoxazin-7-amine, 3-imino- stands out due to its unique imino group at the 3-position, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in research and industrial applications .
Propriétés
Numéro CAS |
63517-17-9 |
|---|---|
Formule moléculaire |
C12H9N3O |
Poids moléculaire |
211.22 g/mol |
Nom IUPAC |
7-iminophenoxazin-3-amine |
InChI |
InChI=1S/C12H9N3O/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9/h1-6,13H,14H2 |
Clé InChI |
OCKVZQCSXSMBLU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1N)OC3=CC(=N)C=CC3=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















